molecular formula C11H9NO B1330729 4-(1H-Pyrrol-1-yl)benzaldehyde CAS No. 23351-05-5

4-(1H-Pyrrol-1-yl)benzaldehyde

Cat. No. B1330729
CAS RN: 23351-05-5
M. Wt: 171.19 g/mol
InChI Key: VMNADOXDGZJTBJ-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 4-(1H-Pyrrol-1-yl)benzaldehyde involves several steps. One method involves the reaction of 4-(1-pyrrolyl)benzonitrile with sodium hypophosphite in pyridine, followed by the addition of moist Raney nickel. The mixture is stirred at 40-45°C for 1.5 hours, after which the catalyst is removed by filtration. The filtrate is then diluted with water and extracted with ethyl acetate. The concentrated extract is further diluted with water to yield 4-(1-pyrrolyl)benzaldehyde .


Molecular Structure Analysis

The InChI code for 4-(1H-Pyrrol-1-yl)benzaldehyde is 1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H . The InChI key is VMNADOXDGZJTBJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-(1H-Pyrrol-1-yl)benzaldehyde can undergo various chemical reactions. For instance, it can react with malonitrile in the presence of N-methylmorpholine in anhydrous ethanol .


Physical And Chemical Properties Analysis

4-(1H-Pyrrol-1-yl)benzaldehyde has a density of 1.1±0.1 g/cm3 . Its boiling point is 306.7±25.0°C at 760 mmHg . The compound has a molar refractivity of 52.9±0.5 cm3 . It has 2 hydrogen bond acceptors and no hydrogen bond donors . The compound has 2 freely rotating bonds .

Scientific Research Applications

1. Anticancer Drug Synthesis

4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a derivative of 4-(1H-Pyrrol-1-yl)benzaldehyde, is an important intermediate in the synthesis of small molecule anticancer drugs. It has been utilized in the development of various compounds with potential antitumor properties. For example, it plays a significant role in the synthesis of derivatives that act as small molecule inhibitors in cancer research (Zhang, Cao, Xu, & Wang, 2018).

2. Chemical Synthesis and Properties

In a study exploring the synthesis and properties of various chemical compounds, reactions involving benzaldehyde and 4-substituted benzaldehyde, including 4-(1H-Pyrrol-1-yl)benzaldehyde derivatives, were investigated. These reactions led to the creation of stabilized bis(2-oxo-2H-cyclohepta[b]furan-3-yl)phenylmethyl and bis(1,2-dihydro-2-oxo-N-phenylcyclohepta[b]pyrrol-3-yl)phenylmethyl cations, demonstrating the versatility of 4-(1H-Pyrrol-1-yl)benzaldehyde in organic synthesis (Naya & Nitta, 2000).

3. Organic Synthesis and Cyclization Reactions

4-(1H-Pyrrol-1-yl)benzaldehyde has been utilized in the synthesis of 9-arylamino- and (Z)-9-arylimino-9H-pyrrolo[1,2-a]indoles. These compounds were synthesized through cyclization reactions involving 4-(1H-Pyrrol-1-yl)benzaldehyde and aryl amines. Such reactionsunderscore the compound's utility in creating complex organic structures, which are essential in various chemical and pharmaceutical applications (Kobayashi, Himei, Fukamachi, Tanmatsu, Morikawa, & Konishi, 2007).

4. Fluorescent Probe Development

4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a compound related to 4-(1H-Pyrrol-1-yl)benzaldehyde, has been designed as a novel ratiometric fluorescent probe for cysteine and homocysteine. This probe exhibited a significant emission wavelength shift, highlighting its potential in quantitative detection in various applications (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).

5. Electrochemical Applications

Research involving poly(4-(3-(pyrrol-1-yl)propionyloxy)-2,2,6,6-tetramethylpiperidin-1-yloxy) (PPy-TEMPO) demonstrated the electrochemical activity of pyrrole-containing compounds like 4-(1H-Pyrrol-1-yl)benzaldehyde. These compounds exhibit high electrocatalytic activity, which is significant in the field of electrochemistry and material science (Lu, Ma, Yi, Shen, Zhong, Ma, & Li, 2014).

Safety And Hazards

The safety information for 4-(1H-Pyrrol-1-yl)benzaldehyde indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-pyrrol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNADOXDGZJTBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344680
Record name 4-(1H-Pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Pyrrol-1-yl)benzaldehyde

CAS RN

23351-05-5
Record name 4-(1H-Pyrrol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AM Fouda, MAA El-Nassag, AA Elhenawy… - Journal of Molecular …, 2022 - Elsevier
One-pot multicomponent reaction of ethyl 3-oxobutanoate or ethyl 3-oxo-3-phenylpropanoate, hydrazine hydrate, malononitrile, various aldehydes in ethanolic piperidine solution under …
Number of citations: 18 www.sciencedirect.com
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
A series of N-alkyl-N-(heteroaryl-substituted benzyl)-N‘-arylurea and related derivatives represented by 2 and 3 have been prepared and evaluated for their ability to inhibit acyl-CoA:…
Number of citations: 118 pubs.acs.org
Y Gu, YE Wang, Y Yuan, H Xu, Y Lu… - The Journal of …, 2023 - ACS Publications
The deprotonation of allylbenzene was successfully demonstrated with a catalytic alkali amide base (NaN(SiMe 3 ) 2 ). The deprotonated allyl anion could be trapped by in situ …
Number of citations: 1 pubs.acs.org
Z Fang, Y Liu, R Zhang, Q Chen, T Wang… - European Journal of …, 2021 - Elsevier
Histone lysine demethylase 4D (KDM4D) plays an important role in the regulation of tumorigenesis, progression and drug resistance and has been considered a potential target for …
Number of citations: 6 www.sciencedirect.com
BA Frontana-Uribe, MV Escárcega-Bobadilla… - …, 2009 - thieme-connect.com
From d-glucosamine hydrochloride was synthesized, for the first time, three new optically active derivatives of d-glucosamine-pyrrole with the pyrrole group unsubstituted in the 2-and 5-…
Number of citations: 2 www.thieme-connect.com
J Wen, RC Dash, AM Zaino, NJ Harrahill… - Bioorganic …, 2023 - Elsevier
Aberrant activation of the Hedgehog (Hh) signaling pathway has been observed in various human malignancies. Glioma-associated oncogene transcription factor 1 (GLI1) is the …
Number of citations: 3 www.sciencedirect.com
A Shergalis, D Xue, FZ Gharbia, H Driks… - Journal of medicinal …, 2020 - ACS Publications
Disulfide bond formation is a critical post-translational modification of newly synthesized polypeptides in the oxidizing environment of the endoplasmic reticulum and is mediated by …
Number of citations: 15 pubs.acs.org

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